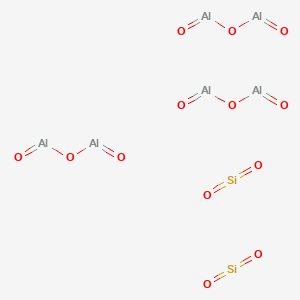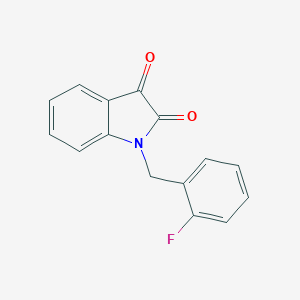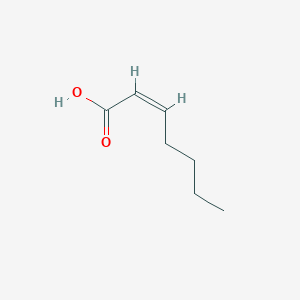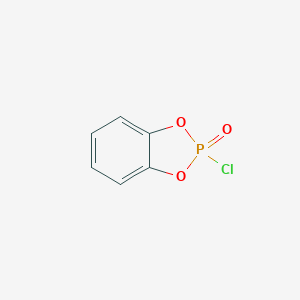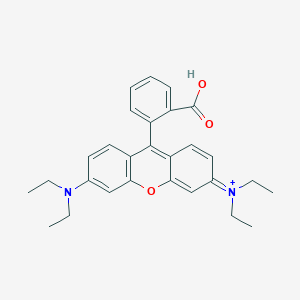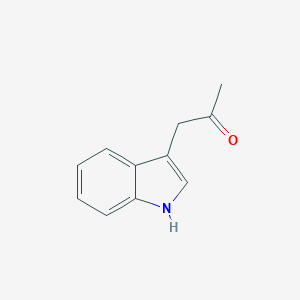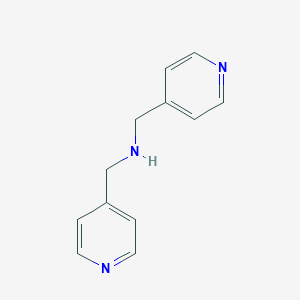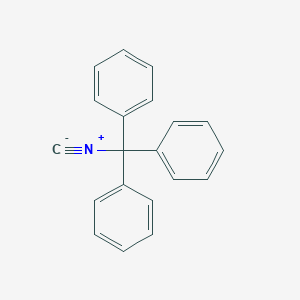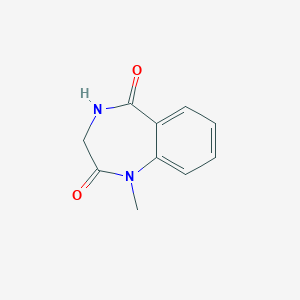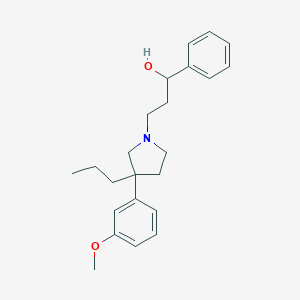
3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol, also known as MPPP, is a synthetic compound that belongs to the class of drugs known as opioids. It was first synthesized in the 1970s and was initially used as an analgesic. However, due to its highly addictive nature and potential for abuse, it is not approved for medical use and is classified as a Schedule I controlled substance in the United States.
Wirkmechanismus
3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol works by binding to opioid receptors in the brain and spinal cord, which are responsible for the perception of pain and the regulation of mood. By binding to these receptors, 3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol produces a range of effects, including pain relief, sedation, and euphoria.
Biochemische Und Physiologische Effekte
3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol has a range of biochemical and physiological effects, including increased levels of dopamine in the brain, which is responsible for the feelings of pleasure and reward associated with drug use. Additionally, 3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol can cause respiratory depression, which can be life-threatening in high doses.
Vorteile Und Einschränkungen Für Laborexperimente
3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol has several advantages for use in laboratory experiments, including its high potency and selectivity for opioid receptors. However, due to its potential for abuse and toxicity, it must be handled with extreme care and is not suitable for use in all experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol, including its potential use as a novel analgesic and its ability to treat addiction to other opioids. Additionally, further research is needed to better understand the biochemical and physiological effects of 3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol and to develop safer and more effective treatments for chronic pain and addiction.
Synthesemethoden
The synthesis of 3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol involves several steps, starting with the reaction of propiophenone with pyrrolidine to form alpha-phenyl-3-propylpyrrolidine. This intermediate is then reacted with benzaldehyde to form 3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol. The synthesis of 3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Despite its classification as a controlled substance, 3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol has been the subject of scientific research due to its potential therapeutic benefits. Studies have shown that 3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol has analgesic properties and may be effective in treating chronic pain. Additionally, 3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol has been studied for its potential use in treating addiction to other opioids.
Eigenschaften
CAS-Nummer |
1507-60-4 |
|---|---|
Produktname |
3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol |
Molekularformel |
C23H31NO2 |
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
3-[3-(3-methoxyphenyl)-3-propylpyrrolidin-1-yl]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C23H31NO2/c1-3-13-23(20-10-7-11-21(17-20)26-2)14-16-24(18-23)15-12-22(25)19-8-5-4-6-9-19/h4-11,17,22,25H,3,12-16,18H2,1-2H3 |
InChI-Schlüssel |
GKPJZFYYTCUQBV-UHFFFAOYSA-N |
SMILES |
CCCC1(CCN(C1)CCC(C2=CC=CC=C2)O)C3=CC(=CC=C3)OC |
Kanonische SMILES |
CCCC1(CCN(C1)CCC(C2=CC=CC=C2)O)C3=CC(=CC=C3)OC |
Synonyme |
3-(m-Methoxyphenyl)-α-phenyl-3-propyl-1-pyrrolidine(1-propanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



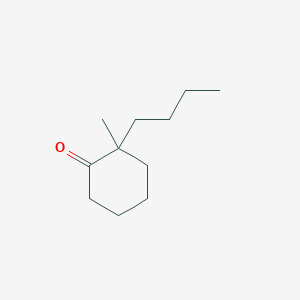
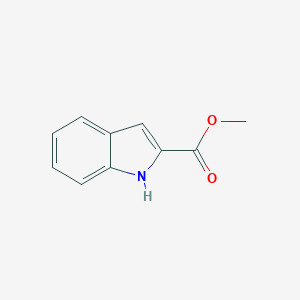
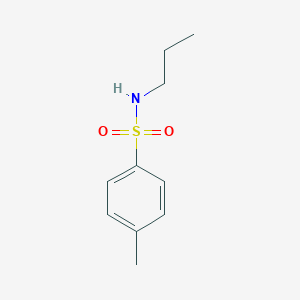
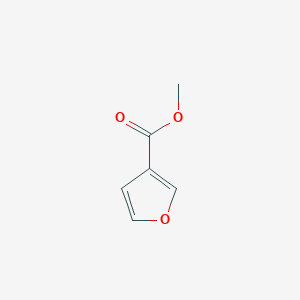
![1-(5-Bromobenzo[b]thiophen-3-yl)ethanone](/img/structure/B73835.png)
